molecular formula C15H14N4O B10958726 N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10958726
M. Wt: 266.30 g/mol
InChI Key: NWMBSLHNWMNXHO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[1,5-a]pyrimidine core.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties .

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H14N4O/c1-2-11-4-6-12(7-5-11)17-15(20)13-10-14-16-8-3-9-19(14)18-13/h3-10H,2H2,1H3,(H,17,20)

InChI Key

NWMBSLHNWMNXHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN3C=CC=NC3=C2

Origin of Product

United States

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